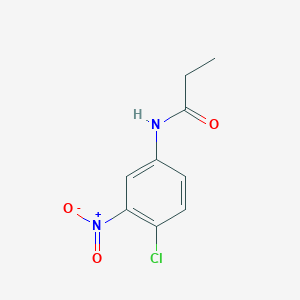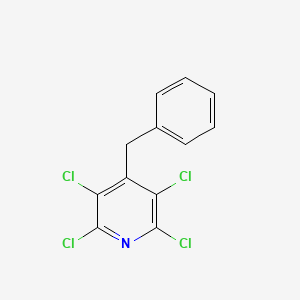![molecular formula C13H12ClNO4S B11942709 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine typically involves the reaction of 3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-chloro-1,1-dioxido-1-benzothiophene-2-carbonyl chloride+morpholine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methoxy-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
- 4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)methyl]morpholine hydrochloride
Uniqueness
4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a chlorinated benzothiophene moiety
Properties
Molecular Formula |
C13H12ClNO4S |
|---|---|
Molecular Weight |
313.76 g/mol |
IUPAC Name |
(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H12ClNO4S/c14-11-9-3-1-2-4-10(9)20(17,18)12(11)13(16)15-5-7-19-8-6-15/h1-4H,5-8H2 |
InChI Key |
UFNFUYKLHLUWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



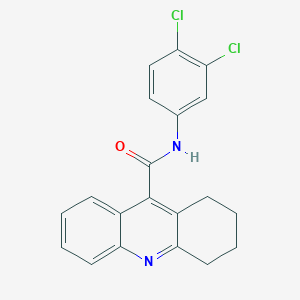

![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
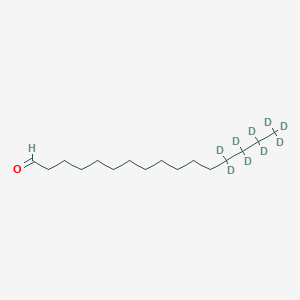
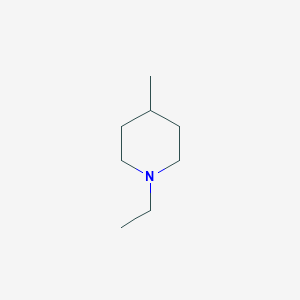

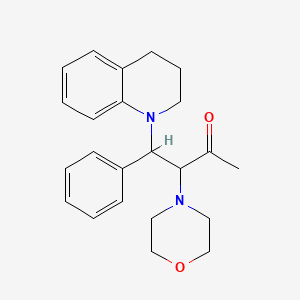

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)

